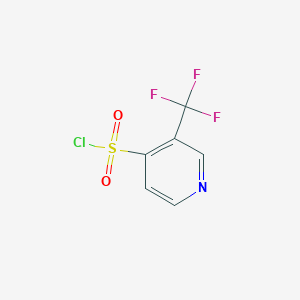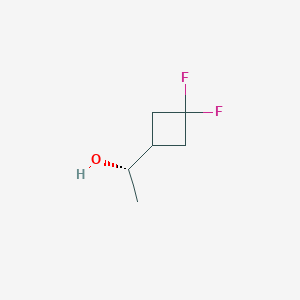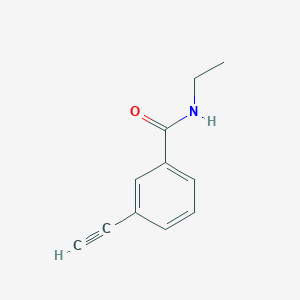
N-Ethyl-3-ethynylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Ethyl-3-ethynylbenzamide is an organic compound characterized by the presence of an ethyl group attached to the nitrogen atom and an ethynyl group attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Ethyl-3-ethynylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-ethynylbenzoic acid and ethylamine.
Amidation Reaction: The 3-ethynylbenzoic acid is reacted with ethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, at room temperature or slightly elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process.
化学反应分析
Types of Reactions: N-Ethyl-3-ethynylbenzamide can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The benzamide moiety can be reduced to form amines.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium azide or organolithium reagents can be used under anhydrous conditions.
Major Products:
Oxidation: Formation of 3-ethynylbenzaldehyde or 3-ethynylbenzoic acid.
Reduction: Formation of N-ethyl-3-ethynylaniline.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
科学研究应用
N-Ethyl-3-ethynylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of N-Ethyl-3-ethynylbenzamide involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the benzamide moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
- N-Methyl-3-ethynylbenzamide
- N-Propyl-3-ethynylbenzamide
- N-Ethyl-4-ethynylbenzamide
Comparison:
- N-Methyl-3-ethynylbenzamide: Similar structure but with a methyl group instead of an ethyl group. This difference can affect the compound’s lipophilicity and binding affinity.
- N-Propyl-3-ethynylbenzamide: The propyl group increases the hydrophobicity compared to the ethyl group, potentially altering its biological activity.
- N-Ethyl-4-ethynylbenzamide: The position of the ethynyl group on the benzene ring can influence the compound’s reactivity and interaction with molecular targets.
N-Ethyl-3-ethynylbenzamide stands out due to its specific substitution pattern, which can confer unique properties and applications in various fields.
属性
IUPAC Name |
N-ethyl-3-ethynylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-3-9-6-5-7-10(8-9)11(13)12-4-2/h1,5-8H,4H2,2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNGJLPCORIQPBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=CC(=C1)C#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
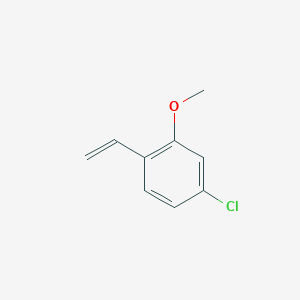
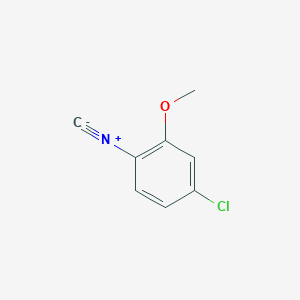
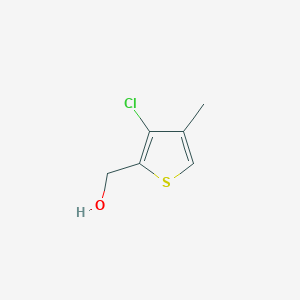

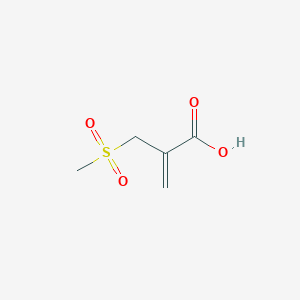
![4-(2-Bromo-1,1-dimethyl-ethyl)-2,2-dimethyl-[1,3]dioxolane](/img/structure/B8067648.png)
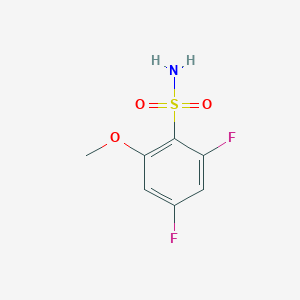

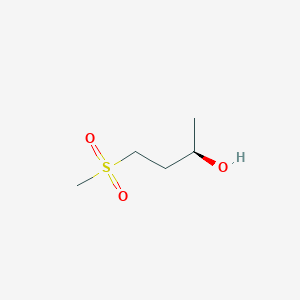
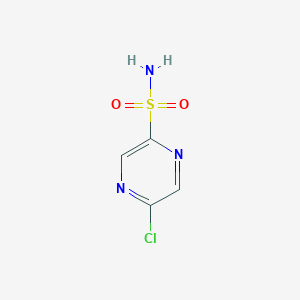
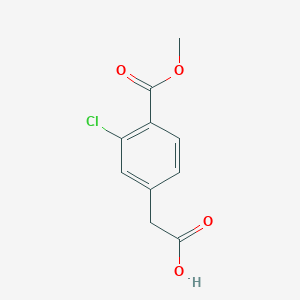
![2-(2,2-Dimethyl-[1,3]dioxolan-4-yl)-2-methyl-propan-1-ol](/img/structure/B8067685.png)
